![molecular formula C14H7ClFNO2 B6405378 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261925-03-4](/img/structure/B6405378.png)
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% (3-CPA-95) is a synthetic organic compound commonly used in scientific research. It is a white, crystalline solid with a molecular weight of 349.5 g/mol and a melting point of 218-220 °C. 3-CPA-95 is used in a variety of scientific applications, including synthesis, analysis, and biochemistry. It is also used as a reagent in chemical reactions.
Scientific Research Applications
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is commonly used as a reagent in a variety of scientific research applications. It is used in the synthesis of organic compounds, such as amino acids, nucleosides, and peptides. It is also used in the analysis of biomolecules, such as proteins and nucleic acids. In addition, 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used in the study of biochemical and physiological processes, including enzyme kinetics and metabolic pathways.
Mechanism of Action
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a catalyst in chemical reactions, allowing for the synthesis of various organic compounds. It can also act as a proton acceptor, allowing for the formation of new bonds between molecules. In addition, it can act as a nucleophile, allowing for the formation of new covalent bonds between molecules.
Biochemical and Physiological Effects
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450 and proteases, as well as inhibit the activity of certain hormones, such as corticotropin-releasing hormone. In addition, 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% has been shown to modulate the expression of certain genes, such as those involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
The use of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive reagent, and its use does not require the use of hazardous chemicals. In addition, it is a stable compound, and can be stored for long periods of time without degrading. The main limitation of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is that it is not soluble in water, and must be dissolved in an appropriate solvent before use.
Future Directions
There are a number of potential future directions for research involving 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%. These include further investigation into its effects on biochemical and physiological processes, as well as its potential applications in drug development. Additionally, further research is needed to determine the optimal conditions for its use in chemical synthesis and analysis. Furthermore, research into the potential toxicity of 3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is needed in order to ensure its safe use in laboratory experiments. Finally, further research is needed to develop more efficient methods for its synthesis and use.
Synthesis Methods
3-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% can be synthesized from 4-chloro-3-cyanophenol and 4-fluorobenzoic acid. The reaction is carried out in an aqueous medium at a temperature of 70-80 °C for 2-3 hours. The product is then isolated by filtration and recrystallized from ethanol.
properties
IUPAC Name |
3-(4-chloro-3-cyanophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClFNO2/c15-12-3-1-8(5-10(12)7-17)11-6-9(14(18)19)2-4-13(11)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZBUFSVFBWWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690769 |
Source
|
Record name | 4'-Chloro-3'-cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-03-4 |
Source
|
Record name | 4'-Chloro-3'-cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.